molecular formula C22H25N3O B2781512 1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one CAS No. 1147232-75-4

1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2781512
CAS RN: 1147232-75-4
M. Wt: 347.462
InChI Key: WYJDONXUEUODGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which includes 1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one, often involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of 1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one is based on the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving 1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one are quite complex. In one process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles .

Scientific Research Applications

Antibacterial Agents

The pyrrolidine ring has been widely explored for its antibacterial properties. Researchers have synthesized derivatives of 1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one and evaluated their activity against various bacterial strains. Structure–activity relationship (SAR) studies have revealed that specific substituents on the pyrrolidine ring influence antibacterial efficacy. For instance, N′-substituents (such as ethyl, hydrogen, propyl, or phenyl) impact activity, and 4′-phenyl substituents exhibit varying effects .

properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-butylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-2-3-13-24-16-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)15-17-9-5-4-6-10-17/h4-12,18H,2-3,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJDONXUEUODGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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